molecular formula C9H9F2N B6338530 3-(2,4-Difluorophenyl)azetidine CAS No. 1260841-52-8

3-(2,4-Difluorophenyl)azetidine

Cat. No. B6338530
CAS RN: 1260841-52-8
M. Wt: 169.17 g/mol
InChI Key: ZRJPDAABEONVJO-UHFFFAOYSA-N
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Description

3-(2,4-Difluorophenyl)azetidine is a chemical compound with the CAS Number: 1260841-52-8 . It has a molecular weight of 169.17 . The compound is a pale-yellow to yellow-brown liquid .


Synthesis Analysis

Azetidines, including 3-(2,4-Difluorophenyl)azetidine, can be synthesized through various methods. One approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves a one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides . A different approach uses a La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines .


Molecular Structure Analysis

The Inchi Code of 3-(2,4-Difluorophenyl)azetidine is 1S/C9H9F2N/c10-7-1-2-8(9(11)3-7)6-4-12-5-6/h1-3,6,12H,4-5H2 . This indicates that the compound contains 9 carbon atoms, 9 hydrogen atoms, 2 fluorine atoms, and 1 nitrogen atom .


Chemical Reactions Analysis

Azetidines, including 3-(2,4-Difluorophenyl)azetidine, have unique reactivity due to their considerable ring strain . This strain allows for bond functionalization by N–C bond cleavage . Recent advances in the chemistry and reactivity of azetidines have been reported, including new [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, and facile opening with carbon nucleophiles .


Physical And Chemical Properties Analysis

3-(2,4-Difluorophenyl)azetidine is a pale-yellow to yellow-brown liquid . It has a molecular weight of 169.17 .

Scientific Research Applications

Synthesis and Reactivity of Azetidines

Azetidines are essential building blocks in organic synthesis and medicinal chemistry. Their reactivity is influenced by a substantial ring strain, making them more stable than related aziridines. Notably, recent advances include:

Chiral Templates and Bioactive Molecules

Azetidines appear in various bioactive compounds and natural products. For instance:

Safety and Hazards

The safety information for 3-(2,4-Difluorophenyl)azetidine indicates that it has several hazard statements including H302, H315, H319, and H335 . These statements suggest that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

Azetidines, including 3-(2,4-Difluorophenyl)azetidine, have been the focus of recent research due to their unique reactivity and the discovery of azetidine-containing natural products . Future directions in the field include the development of new methods of synthesis of azetidines and the reaction type used for functionalization of azetidines . Additionally, recent examples of using azetidines as motifs in drug discovery, polymerization, and chiral templates are being explored .

properties

IUPAC Name

3-(2,4-difluorophenyl)azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N/c10-7-1-2-8(9(11)3-7)6-4-12-5-6/h1-3,6,12H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRJPDAABEONVJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-Difluorophenyl)azetidine

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